molecular formula C14H20BrN3O4 B11827730 tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate

tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate

Cat. No.: B11827730
M. Wt: 374.23 g/mol
InChI Key: QGMMJBIKWPHNBP-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate is a complex organic compound that features a pyrazine ring substituted with a bromine atom and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate typically involves multiple steps, starting with the preparation of the pyrazine ring and subsequent bromination. The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action for tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic syntheses where protecting groups are necessary to prevent unwanted reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-bromopyrazine-2-carbonyl)(tert-butoxy)carbamate is unique due to its combination of a brominated pyrazine ring and a tert-butyl carbamate group. This dual functionality allows for versatile applications in synthesis and research, making it a valuable compound in various fields .

Properties

Molecular Formula

C14H20BrN3O4

Molecular Weight

374.23 g/mol

IUPAC Name

tert-butyl N-(3-bromopyrazine-2-carbonyl)-N-[(2-methylpropan-2-yl)oxy]carbamate

InChI

InChI=1S/C14H20BrN3O4/c1-13(2,3)21-12(20)18(22-14(4,5)6)11(19)9-10(15)17-8-7-16-9/h7-8H,1-6H3

InChI Key

QGMMJBIKWPHNBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C(=O)C1=NC=CN=C1Br)OC(C)(C)C

Origin of Product

United States

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